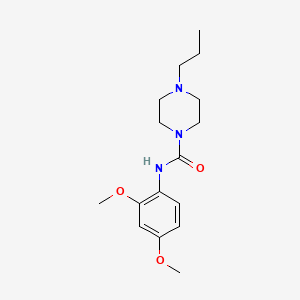
N-(2,4-dimethoxyphenyl)-4-propyl-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-4-propyl-1-piperazinecarboxamide, commonly known as "DPP" or "2C-D," is a synthetic drug with psychoactive properties. It belongs to the family of phenethylamines, which are known for their hallucinogenic effects. DPP has been the subject of scientific research due to its potential therapeutic applications and its unique mechanism of action.
Applications De Recherche Scientifique
Cancer Research
A compound structurally similar to N-(2,4-dimethoxyphenyl)-4-propyl-1-piperazinecarboxamide, described in a study by Lee et al. (2013), demonstrated potent anti-cancer effects, including apoptosis induction in cancer cells and inhibition of tumor growth in xenograft models. This compound's interaction with p68 RNA helicase and its ability to inhibit β-catenin stimulated ATPase activity of p68 highlight its potential mechanism of action in cancer therapy (Lee et al., 2013).
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) synthesized N-Mannich bases with a structure related to the compound of interest, exhibiting broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines. This study underscores the potential of such compounds in developing new antimicrobial and cancer therapeutic agents (Al-Wahaibi et al., 2021).
Molecular Interactions and Receptor Studies
Research on a compound with a similar core structure, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provided insights into its potent and selective antagonism for the CB1 cannabinoid receptor. This study's molecular modeling and pharmacophore analysis contribute to understanding the compound's binding interactions and its potential therapeutic applications in conditions modulated by the CB1 receptor (Shim et al., 2002).
Structure-Affinity Relationship in Dopamine Receptor Ligands
Leopoldo et al. (2002) explored the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, revealing their potent and selective binding to the dopamine D3 receptor. This research highlights the significance of structural modifications in enhancing receptor affinity and selectivity, providing a foundation for developing new therapeutic agents targeting dopamine receptors (Leopoldo et al., 2002).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-propylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-4-7-18-8-10-19(11-9-18)16(20)17-14-6-5-13(21-2)12-15(14)22-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIQEMQVDLKROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(3-fluorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4625572.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4625580.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4625592.png)
![(2,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4625600.png)

![ethyl ({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4625605.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4625611.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4625622.png)
![2-chloro-5-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B4625629.png)
![methyl (3-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4625630.png)
![1-(2-furylmethyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4625632.png)
![8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4625639.png)
![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)
![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)